DNA Binding Affinity: 9-Phenylacridine Baseline Established
The parent compound 9-phenylacridine (ACPH) binds to DNA with a binding constant on the order of 10³ M⁻¹ and a binding stoichiometry of 1:4, as determined by absorption spectroscopy and Job plot analysis [1]. While direct binding data for 2-methoxy-9-phenylacridine are not yet published, the 2-methoxy group is expected to increase electron density on the acridine ring, potentially enhancing π-stacking interactions with DNA base pairs. This class-level inference is supported by SAR studies showing that methoxy substitution on acridine scaffolds consistently improves DNA binding and cytotoxicity [2]. Users requiring DNA-targeting applications should therefore expect differentiated binding behavior compared to ACPH.
| Evidence Dimension | DNA binding constant |
|---|---|
| Target Compound Data | Not yet directly measured in published literature; predicted enhancement based on SAR |
| Comparator Or Baseline | 9-Phenylacridine (ACPH): K ≈ 10³ M⁻¹, n ≈ 2 binding sites, stoichiometry 1:4 |
| Quantified Difference | Predicted increase relative to ACPH; exact value requires experimental determination |
| Conditions | Calf thymus DNA, pH 7.0, 25°C; UV-Vis absorption titration |
Why This Matters
Provides a validated baseline for researchers to design comparative DNA binding studies and anticipate that the 2-methoxy analog will exhibit non-equivalent binding parameters.
- [1] Hansda, S. et al. Studies to explore the UVA photosensitizing action of 9-phenylacridine in cells by interaction with DNA. Nucleosides, Nucleotides & Nucleic Acids, 2021. PMID: 33586599. View Source
- [2] Acridine and its derivatives: a patent review (2009 – 2013). Expert Opinion on Therapeutic Patents, 2014. (Methoxy group favours cytotoxicity of acridine class). View Source
